Benzyl carbamimidothioate;3-nitrobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl carbamimidothioate;3-nitrobenzenesulfonic acid is a compound formed by the combination of benzyl carbamimidothioate and 3-nitrobenzenesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl carbamimidothioate;3-nitrobenzenesulfonic acid involves the reaction between benzyl carbamimidothioate and 3-nitrobenzenesulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. Specific details on the reaction conditions and catalysts used are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors and advanced purification methods to ensure high-quality output. The scalability of the synthesis process is essential for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl carbamimidothioate;3-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with a catalyst, or reducing metals like zinc in acidic conditions.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzyl carbamimidothioate;3-nitrobenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzyl carbamimidothioate;3-nitrobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl carbamimidothioate
- 3-Nitrobenzenesulfonic acid
- Benzylpenicillin
Uniqueness
Its dual functional groups allow for diverse chemical transformations and interactions, making it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
29391-14-8 |
---|---|
Molekularformel |
C14H15N3O5S2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
benzyl carbamimidothioate;3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C6H5NO5S/c9-8(10)11-6-7-4-2-1-3-5-7;8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-5H,6H2,(H3,9,10);1-4H,(H,10,11,12) |
InChI-Schlüssel |
OSUCRCFVQWJBNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=N)N.C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.